5-Methyl-1H-indazol-3-ol
Overview
Description
5-Methyl-1H-indazol-3-ol is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The structure of this compound consists of a benzene ring fused to a pyrazole ring, with a hydroxyl group at the 3-position and a methyl group at the 5-position.
Mechanism of Action
Target of Action
5-Methyl-1H-indazol-3-ol, like other indazole derivatives, has a wide range of potential targets due to its versatile biological activities . It has been demonstrated that the 1H-indazole-3-amine structure, which is similar to this compound, is an effective hinge-binding fragment . In Linifanib, it binds effectively with the hinge region of tyrosine kinase .
Mode of Action
It’s known that indazole derivatives can interact with their targets and cause significant changes . For instance, it was shown that an indazol-3-ol derivative strongly inhibited the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase .
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These mediators are involved in various biochemical pathways related to inflammation and cancer.
Result of Action
One study showed that a compound with a similar structure had a significant inhibitory effect against hep-g2 cells . This suggests that this compound might also have potential antitumor activity.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability, efficacy, and action can be affected by factors such as temperature, pH, and the presence of other substances
Biochemical Analysis
Biochemical Properties
5-Methyl-1H-indazol-3-ol plays a significant role in biochemical reactions. It has been shown to strongly inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This suggests that this compound interacts with enzymes such as 5-lipoxygenase .
Cellular Effects
The cellular effects of this compound are diverse. For instance, it has been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in G0–G1 phase of the cell cycle . This indicates that this compound can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to strongly inhibit the oxidation of arachidonic acid, suggesting that it may bind to and inhibit the enzyme 5-lipoxygenase .
Temporal Effects in Laboratory Settings
Given its biochemical properties and cellular effects, it is likely that its effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its ability to inhibit the enzyme 5-lipoxygenase, it may be involved in the metabolism of arachidonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-indazol-3-ol can be achieved through several methods, including:
Cyclization of Hydrazones: One common method involves the cyclization of hydrazones derived from 2-nitrobenzaldehydes.
Transition Metal-Catalyzed Reactions: Another approach involves the use of transition metal catalysts, such as copper or palladium, to facilitate the cyclization of o-haloaryl hydrazones.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include:
Catalyst-Free Cyclization: Utilizing catalyst-free conditions to minimize costs and environmental impact.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-indazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form corresponding ketones or quinones.
Reduction: The nitro group in precursor compounds can be reduced to amines, which can then undergo cyclization to form the indazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, zinc in acetic acid.
Catalysts: Copper, palladium.
Major Products Formed
Oxidation Products: Ketones, quinones.
Reduction Products: Amines, indazole derivatives.
Substitution Products: Various substituted indazoles.
Scientific Research Applications
5-Methyl-1H-indazol-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound of 5-Methyl-1H-indazol-3-ol, known for its wide range of biological activities.
1H-Indazole-3-amine: Another derivative with significant antitumor activity.
5-Methoxy-1H-indazol-3-ol: A derivative with strong inhibitory effects on 5-lipoxygenase.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and hydroxyl group at the 3-position contribute to its unique reactivity and potential therapeutic applications.
Properties
IUPAC Name |
5-methyl-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)8(11)10-9-7/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACMQQYUAANTJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467812 | |
Record name | 5-Methyl-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7364-26-3 | |
Record name | 1,2-Dihydro-5-methyl-3H-indazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7364-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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